![molecular formula C₁₀H₁₅N₄Na₃O₁₄P₃ B1146238 Inosine-5'-triphosphate trisodium salt CAS No. 35908-31-7](/img/structure/B1146238.png)
Inosine-5'-triphosphate trisodium salt
Overview
Description
Inosine-5’-triphosphate trisodium salt (ITP) is a naturally occurring nucleotide salt present in all living organisms . It serves as a precursor to adenosine triphosphate (ATP), the vital energy molecule for cellular functions . It functions as a substrate for ATPases and GTPases .
Synthesis Analysis
A straightforward, reliable, and efficient chemical synthesis of inosine nucleotides such as inosine-5’-monophosphate, inosine-5’-diphosphate, and inosine-5’-triphosphate, starting from inosine has been reported .Molecular Structure Analysis
The molecular weight of Inosine-5’-triphosphate trisodium salt is 574.11 g/mol . The molecular formula is C10H12N4Na3O14P3 .Chemical Reactions Analysis
Inosine-5’-triphosphate trisodium salt is used in studies on the impact of deamination of ATP and GTP by various enzymes and chemical processes . It may be used as a substrate to study the specificity and kinetics of nucleoside-5’-triphosphatase and ATPase .Physical And Chemical Properties Analysis
Inosine-5’-triphosphate trisodium salt is a solid substance . It has a molecular weight of 574.11 g/mol and a molecular formula of C10H12N4Na3O14P3 .Scientific Research Applications
Enzyme Studies
Inosine-5’-triphosphate trisodium salt (ITP) is used in studies on the impact of deamination of ATP and GTP by various enzymes and chemical processes . It serves as a substrate to study the specificity and kinetics of nucleoside-5’-triphosphatase and ATPase .
Activation of ATPases and GTPases
ITP is also used to study activation of various ATPases and GTPases . These enzymes are critical for a variety of biological processes, including signal transduction, protein synthesis, and muscle contraction.
Cellular Respiration and Metabolism
ITP’s applications in scientific investigations encompass studying ATP’s involvement in essential cellular processes like cell respiration and metabolism . ATP, for which ITP can serve as a precursor, is the vital energy molecule for cellular functions.
Energy Transfer
ITP is used to investigate ATP’s role in energy transfer . As a precursor to ATP, ITP can help researchers understand how energy is transferred within cells.
Transducin Activation
ITP has the ability to support the initiation of effector system. It can prevent guanosine 5’-triphosphate (GTP) hydrolysis, that is catalysed by transducin (TD) .
Reovirus Transcription
Instead of GTP, ITP can be used for the initiation and the elongation steps of reovirus transcription . This makes ITP a valuable tool in virology research.
G-Protein Activation
ITP can also replace GTP in the activation of G-protein . G-proteins are involved in transmitting signals from various stimuli outside a cell to its interior.
Chromosome Studies
Inosine-5’-triphosphate trisodium salt has been used to investigate its influence on the chromosome aberration rate, the mitotic rate, sister-chromatid exchange (SCE) frequency, the proportion of first (X1), second (X2) and third (X3) division metaphases of human peripheral lymphocytes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGLCGLOQVQVCS-MSQVLRTGSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4Na3O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036160 | |
Record name | Inosine 5'-triphosphate trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine-5'-triphosphate trisodium salt | |
CAS RN |
35908-31-7 | |
Record name | Inosine 5'-triphosphate trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Inosine 5'-Triphosphate Trisodium Salt Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.